molecular formula C7H13BrO2S B2411643 1-Bromo-3-(2-methylsulfonylethyl)cyclobutane CAS No. 2567504-51-0

1-Bromo-3-(2-methylsulfonylethyl)cyclobutane

Cat. No. B2411643
CAS RN: 2567504-51-0
M. Wt: 241.14
InChI Key: GESQMLCQVBHNCE-UHFFFAOYSA-N
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Description

“1-Bromo-3-(2-methylsulfonylethyl)cyclobutane” is a chemical compound with the CAS Number: 2567504-51-0 . It has a molecular weight of 241.15 . This compound is used in various scientific studies due to its unique properties. It finds applications in organic synthesis, drug discovery, and material science, contributing to advancements in research and development.


Synthesis Analysis

The synthesis of cyclobutanes, including compounds similar to “1-Bromo-3-(2-methylsulfonylethyl)cyclobutane”, can be achieved through several methods. One such method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Another method involves a [2 + 2] cycloaddition of terminal alkenes with allenoates . These methods can produce a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-(2-methylsulfonylethyl)cyclobutane” is 1S/C7H13BrO2S/c1-11(9,10)3-2-6-4-7(8)5-6/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The Wurtz reaction of bromo-cyclobutanes has been discussed in the literature . It suggests that bromine is more reactive and hence we should do an intermolecular reaction, and attach two carbons to where Br was attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-(2-methylsulfonylethyl)cyclobutane” include a molecular weight of 241.15 .

Scientific Research Applications

Synthesis Methods and Reactions

  • Synthesis Routes : The synthesis of cyclobutane derivatives, including variations close to 1-Bromo-3-(2-methylsulfonylethyl)cyclobutane, has been explored through methods such as alkylation, reduction, sulfonylation, cyclization, hydrolysis, and substitution reactions. These methods are straightforward and operationally feasible (Yao, Yu-ren, & Jia-jia, 2005).
  • Reactions with Bromoethanesulfonyl Bromide : Studies demonstrate the reaction of bromoethanesulfonyl bromide with tricycloheptane derivatives, following a radical mechanism. This results in products with norpinane structures and vinyl sulfones, showing the versatile reactivity of these compounds (Kostryukov & Masterova, 2020).

Structural and Chemical Analysis

  • X-ray Crystallography : X-ray crystallography has been utilized to determine the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, showcasing the utility of this method in analyzing cyclobutane derivatives (Kirillov, Nikiforova, & Dmitriev, 2015).
  • Density Functional Theory (DFT) Calculation : DFT calculations have been conducted to study the synthesis and structure analysis of related cyclobutane compounds. This includes molecular elucidation through IR and NMR spectroscopy, demonstrating the importance of computational methods in understanding these molecules (2022).

Synthesis of Derivatives and Complexes

  • Synthesis of Spiro- and Dispirotetrahydropyrane-2,4-diones : Research on methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoates and similar compounds has led to the formation of various spiro- and dispirotetrahydropyrane derivatives, showcasing the potential of these structures in synthesizing complex organic compounds (Kirillov & Melekhin, 2009).
  • Formation of Schiff Base Ligand and Complexes : A new cyclobutane-substituted Schiff base ligand and its Co(II), Cu(II), and Ni(II) complexes have been synthesized. This indicates the potential application of such compounds in coordination chemistry and materials science (Cukurovalı, Yilmaz, & Ahmedzade, 2000).

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-3-methylbutane, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-bromo-3-(2-methylsulfonylethyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2S/c1-11(9,10)3-2-6-4-7(8)5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESQMLCQVBHNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1CC(C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2-methylsulfonylethyl)cyclobutane

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